(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Streptomyces erythraeus. It is commonly used in intravenous formulations due to its solubility in water, making it suitable for treating severe bacterial infections .
準備方法
Erythromycin lactobionate is synthesized by reacting erythromycin with lactobionic acid. The process involves dissolving erythromycin in a suitable solvent, such as methanol, and then adding lactobionic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of erythromycin lactobionate . Industrial production typically involves lyophilization to obtain a stable, sterile powder form .
化学反応の分析
Erythromycin lactobionate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form erythromycin oxime.
Reduction: Reduction reactions can convert erythromycin lactobionate back to erythromycin.
Substitution: Erythromycin lactobionate can undergo substitution reactions, particularly at the hydroxyl groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Erythromycin lactobionate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying macrolide antibiotics.
Biology: Employed in microbiological studies to investigate the effects of antibiotics on bacterial growth.
Medicine: Widely used in clinical settings to treat severe bacterial infections, particularly in patients who cannot take oral antibiotics
Industry: Utilized in the pharmaceutical industry for the development of intravenous antibiotic formulations.
作用機序
Erythromycin lactobionate exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth. This mechanism does not affect nucleic acid synthesis .
類似化合物との比較
Erythromycin lactobionate is part of the macrolide group of antibiotics, which includes compounds like azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, erythromycin lactobionate is unique due to its solubility in water, making it particularly suitable for intravenous administration . Other macrolides may have different pharmacokinetic properties and spectrum of activity, but erythromycin lactobionate remains a preferred choice for severe infections requiring intravenous treatment .
Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and clinical applications .
特性
分子式 |
C48H87NO24 |
---|---|
分子量 |
1062.2 g/mol |
IUPAC名 |
(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C36H65NO12.C12H22O12/c1-13-26-36(9,43)31(40)21(5)28(38)18(2)14-15-25(47-34-29(39)24(37(10)11)16-19(3)45-34)20(4)30(22(6)33(42)48-26)49-27-17-35(8,44-12)32(41)23(7)46-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-27,29-32,34,39-41,43H,13-17H2,1-12H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31-,32+,34+,35-,36-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 |
InChIキー |
YHGWJIUSFFQFSP-RZSKHZPISA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](CC[C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CCC(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。